molecular formula C27H30F3NO4 B7738548 C27H30F3NO4

C27H30F3NO4

Cat. No.: B7738548
M. Wt: 489.5 g/mol
InChI Key: TZEJHKKVYCBFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C27H30F3NO4 is a useful research compound. Its molecular formula is this compound and its molecular weight is 489.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Sodium Iminoaquinolates in Catalytic Behavior : Research on sodium 2-arylimino-8-quinolates, which are multimetallic assemblies with potential applications in polymerization processes, especially in the ring-opening polymerization (ROP) of rac-lactide (Qiurui Zhang et al., 2016).

  • C2N Frameworks in Various Applications : A study on C2N, a unique carbon nitride with a covalent structure composed of carbon and nitrogen, and its applications in catalysis, environmental science, energy storage, and biotechnology (Z. Tian et al., 2020).

  • MOF-Based Catalysts for C1 Chemistry : Research on metal-organic frameworks (MOFs) as heterogeneous catalysts or supports in transforming CO, CO2, and CH4 into high-value chemicals (Wen-Gang Cui et al., 2019).

  • Stationary Phase Suitability in LC Analysis of Biomolecules : A study on the suitability of various stationary phases, such as C18 and C30, for liquid chromatography analysis of biomolecules (S. Saha et al., 2020).

  • Isomer Structures in Mass Spectrometry : Investigation of isomeric structures using mass spectrometric techniques and molecular orbital theory, focusing on [C2H302]+ ion structures (M. Blanchette et al., 1986).

Properties

IUPAC Name

3-(4-tert-butylphenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F3NO4/c1-16-11-13-31(14-12-16)15-20-21(32)10-9-19-22(33)24(25(27(28,29)30)35-23(19)20)34-18-7-5-17(6-8-18)26(2,3)4/h5-10,16,32H,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEJHKKVYCBFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(C)(C)C)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
C27H30F3NO4
Reactant of Route 2
Reactant of Route 2
C27H30F3NO4
Reactant of Route 3
C27H30F3NO4
Reactant of Route 4
Reactant of Route 4
C27H30F3NO4
Reactant of Route 5
Reactant of Route 5
C27H30F3NO4
Reactant of Route 6
Reactant of Route 6
C27H30F3NO4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.